molecular formula C12H13N3O4 B14359454 Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate CAS No. 91625-92-2

Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate

Cat. No.: B14359454
CAS No.: 91625-92-2
M. Wt: 263.25 g/mol
InChI Key: KAVQNYKIHXVVDM-UHFFFAOYSA-N
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Description

Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate is a chemical compound with a molecular mass of 263.2498 daltons It is a type of carbamate, which is a class of compounds that are derivatives of carbamic acid

Preparation Methods

The synthesis of Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate involves several steps. One common method includes the reaction of 2-(hydrazinecarbonyl)-1-benzofuran-3-ylamine with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.

Chemical Reactions Analysis

Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the ethoxy group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.

Scientific Research Applications

Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: A simpler carbamate with different chemical properties and applications.

    Mthis compound: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and biological activity.

    Phenyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate: A compound with a phenyl group, which can lead to different interactions with molecular targets.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.

Properties

CAS No.

91625-92-2

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl N-[2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate

InChI

InChI=1S/C12H13N3O4/c1-2-18-12(17)14-9-7-5-3-4-6-8(7)19-10(9)11(16)15-13/h3-6H,2,13H2,1H3,(H,14,17)(H,15,16)

InChI Key

KAVQNYKIHXVVDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NN

Origin of Product

United States

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